4,6-Dichloro-5-ethoxypyrimidine
Overview
Description
4,6-Dichloro-5-ethoxypyrimidine is a chemical compound with the molecular formula C6H6Cl2N2O . It is a derivative of pyrimidine, a basic aromatic ring that contains two nitrogen atoms at positions 1 and 3 . Pyrimidines are key components of biomolecules like DNA and RNA and have a wide range of pharmacological applications .
Synthesis Analysis
The synthesis of 4,6-dichloropyrimidines involves the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride . Another method involves the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate . The reaction yield based on diethyl malonate can reach over 83% .Molecular Structure Analysis
The molecule of this compound is close to being planar . The C atom of the ethoxy group deviates from the mean plane of the other atoms .Scientific Research Applications
Synthesis and Process Research
4,6-Dichloro-5-ethoxypyrimidine is utilized in the synthesis of various pharmaceutical compounds. One notable example is its role as an intermediate in the production of the anticancer drug dasatinib. The synthesis process involves reactions like cyclization and chlorination, highlighting its significance in pharmaceutical manufacturing (Guo Lei-ming, 2012).
Biological Properties and Applications
A series of compounds including this compound demonstrated inhibitory effects on immune-activated nitric oxide production. This indicates potential for therapeutic applications in immune-related conditions. The compounds showed no suppressive effects on cell viability, emphasizing their safety profile (Jansa et al., 2014).
Chemical Properties and Solubility Studies
The solubilities of various dichloropyrimidines, including derivatives of this compound, in different solvents have been experimentally determined. This research is crucial for understanding their behavior in various environments and can aid in the development of new formulations and applications (Liu et al., 2010).
Synthesis of Novel Compounds
This compound has been used as a building block for synthesizing novel compounds like olomoucine. The versatility of this compound in the synthesis of various pharmacologically important scaffolds highlights its utility in drug development (Hammarström et al., 2002).
Exploration of Unusual Aromatic Substitution
Research into the synthesis of certain nitropyrimidines, using this compound as an intermediate, has led to the discovery of unusual aromatic substitution reactions. This highlights its role in advancing our understanding of chemical reaction mechanisms (Lopez et al., 2009).
Analgesic and Anti-inflammatory Properties
Some derivatives of this compound have been synthesized and evaluated for their analgesic and anti-inflammatory potential, revealing their potential applications in pain management and inflammation treatment (Chhabria et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which include 4,6-dichloro-5-ethoxypyrimidine, have a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Mode of Action
It is known that pyrimidine derivatives interact with their targets in a variety of ways, leading to a broad spectrum of biological activities .
Biochemical Pathways
Pyrimidine derivatives are known to affect a wide range of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is known that synthetic methodologies have been developed to improve the druglikeness and adme-tox properties of pyrimidine derivatives .
Result of Action
It is known that pyrimidine derivatives can lead to a variety of biological effects, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Action Environment
It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c .
Biochemical Analysis
Biochemical Properties
4,6-Dichloro-5-ethoxypyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis and metabolism. These interactions are crucial as they can influence the synthesis of DNA and RNA, thereby affecting cellular functions and processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression and metabolic pathways . This modulation can result in altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it may inhibit enzymes involved in DNA replication, thereby preventing cell division. Additionally, it can bind to transcription factors, altering their activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other compounds, which can have different biological activities. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biological changes. For instance, high doses of this compound have been associated with toxic effects, such as liver damage and altered metabolic function. Threshold effects are also observed, where a certain dosage is required to elicit a biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. For example, it may influence the pyrimidine salvage pathway, which is essential for nucleotide synthesis and repair .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, it may be transported into the nucleus, where it can interact with DNA and other nuclear proteins .
Subcellular Localization
This compound is localized in various subcellular compartments, depending on its function and interactions. It may be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects .
Properties
IUPAC Name |
4,6-dichloro-5-ethoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-2-11-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEUOPDXDIBWED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680688 | |
Record name | 4,6-Dichloro-5-ethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5018-39-3 | |
Record name | 4,6-Dichloro-5-ethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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